molecular formula C16H16O2 B2593939 Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- CAS No. 56443-69-7

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-

Cat. No.: B2593939
CAS No.: 56443-69-7
M. Wt: 240.302
InChI Key: LHSXIWRUQWZIKV-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C15H14O2. It is also known by its IUPAC name, 1-[3-methyl-4-(phenylmethoxy)phenyl]ethanone. This compound is characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3-methyl-4-(phenylmethoxy)benzene and acetyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using a solvent like dichloromethane (CH2Cl2) at low temperatures.

    Procedure: The 3-methyl-4-(phenylmethoxy)benzene is dissolved in the solvent, and acetyl chloride is added dropwise. Aluminum chloride is then added to catalyze the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the reactants and catalysts.

    Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of products.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl] has the molecular formula C16H16O2C_{16}H_{16}O_2 and a molecular weight of approximately 252.29 g/mol. Its structure features a ketone functional group attached to an aromatic ring, which contributes to its reactivity and application in photochemical processes.

Scientific Research Applications

1. Photoinitiator in Polymer Chemistry

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl] serves as a photoinitiator in photopolymerization processes. Its ability to absorb UV light allows it to generate free radicals upon exposure, which initiate polymerization reactions. This property is particularly useful in the production of UV-curable coatings, adhesives, and inks.

2. Biological Studies

The compound's UV absorption characteristics make it valuable for studying UV-induced biological effects. It has been utilized in research exploring the mechanisms of UV radiation on cellular structures and functions.

3. Antimicrobial Activity

Research indicates that ethanone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to ethanone can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that ethanone derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against resistant bacterial strains.

Characterization Techniques

To ensure the purity and structural integrity of ethanone derivatives, several characterization techniques are employed:

TechniqueObservations
IR SpectroscopyCharacteristic peaks for C=O stretching
1H NMRMultiplet patterns indicating aromatic protons
Mass SpectrometryMolecular ion peak corresponding to expected weight

Antioxidant Properties

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl] has also been evaluated for its antioxidant potential. Using assays such as DPPH radical scavenging, it demonstrated a dose-dependent increase in scavenging activity.

Research Findings:
At concentrations ranging from 20 µg/mL to 100 µg/mL, the percentage inhibition of DPPH radicals increased significantly, indicating its potential utility in reducing oxidative stress.

Toxicity Assessment

Understanding the safety profile of ethanone derivatives is crucial. Preliminary toxicity screenings using the brine shrimp lethality assay revealed low toxicity levels:

Concentration (µg/mL)Survival Rate (%)
1090
5070
10050
50010

These results suggest that ethanone derivatives exhibit a favorable safety profile compared to many known toxic compounds.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The presence of the phenylmethoxy group enhances its reactivity by stabilizing the intermediate species formed during reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-methylphenyl)-: Similar structure but lacks the phenylmethoxy group.

    Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- is unique due to the presence of both the phenylmethoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Biological Activity

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- (commonly referred to as compound 1) is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. We will also present relevant data tables and case studies to enhance understanding.

Chemical Structure and Properties

Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]- has the following chemical structure:

  • Chemical Formula : C17H18O2
  • Molecular Weight : 258.33 g/mol
  • CAS Number : 82088458

The compound features a ketone functional group attached to a phenyl ring that is further substituted with a methoxy group and a methyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of compound 1 on several cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.08Induction of apoptosis via mitochondrial pathway
A-431<0.1Inhibition of cell cycle progression

The IC50 values suggest that compound 1 is highly effective against these cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .

Antibacterial Activity

The antibacterial efficacy of compound 1 has also been investigated. It was tested against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus46.9Moderate
Escherichia coli93.7Moderate

These findings indicate that compound 1 possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of compound 1 has also been assessed through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes.

Inhibition Assay Results

Inhibition percentages were recorded for COX-1 and COX-2 enzymes:

EnzymeIC50 (µM)Inhibition (%)
COX-13.885
COX-21.290

These results suggest that compound 1 effectively inhibits COX enzymes, which play a critical role in the inflammatory response .

Properties

IUPAC Name

1-(3-methyl-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-10-15(13(2)17)8-9-16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSXIWRUQWZIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-3-methylacetophenone (5.0 g) in dry acetonitrile (50 ml) was treated with potassium carbonate (5.06 g) and benzyl bromide (3.96 ml) and the reaction mixture heated at 40° C. After 3 hours the reaction was allowed to cool and was concentrated. The residue was partitioned between water and ethyl acetate; the aqueous layer separated and extracted twice more with ethyl acetate. The organic solutions were combined and were dried with brine and over magnesium sulfate and concentrated to give the title compound as a colourless oil
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
3.96 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4′-hydroxy-3′-methylacetophenone (10.00 g; 66.6 mmol) and K2CO3 (13.80 g; 99.9 mmol) in acetone (100 mL) was stirred, at RT for 40 minutes. Subsequently, benzyl bromide (7.9 mL; 66.6 mmol) was added and the resulting mixture was heated under reflux for 2.5 h. After cooling to RT the mixture was concentrated in vacuo. The residue was dissolved in EtOAc, washed with 5% aqueous ammonia, water, and brine, dried (MgSO4), filtered and concentrated in vacuo to afford 1-(4-benzyloxy-3-methylphenyl)-ethanone (15.86 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two

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